![molecular formula C9H14Br2 B14660964 8,8-Dibromo-1-methylbicyclo[5.1.0]octane CAS No. 51146-08-8](/img/structure/B14660964.png)
8,8-Dibromo-1-methylbicyclo[5.1.0]octane
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Overview
Description
8,8-Dibromo-1-methylbicyclo[5.1.0]octane: is a bicyclic organic compound characterized by the presence of two bromine atoms and a methyl group attached to a bicyclo[510]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dibromo-1-methylbicyclo[5.1.0]octane typically involves the bromination of bicyclo[5.1.0]octane derivatives. One common method is the reaction of bicyclo[5.1.0]octane with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and bromine concentration, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
8,8-Dibromo-1-methylbicyclo[5.1.0]octane undergoes nucleophilic substitution reactions, particularly with organocuprates, to yield substituted derivatives. Key findings from studies include:
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Reaction with Organocuprates :
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Method A : Treatment with organocuprates derived from cuprous thiocyanate and methyllithium, followed by methyl iodide, produces 8,8-dimethylbicyclo[5.1.0]octanes as primary products .
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Method B : Similar reactions using cuprous cyanide yield analogous products, demonstrating the versatility of cuprate reagents .
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Reaction Parameter | Method A | Method B |
---|---|---|
Reagent | Cu(SCN)·Li₂ + MeLi + MeI | CuCN·Li₂ + MeLi + MeI |
Temperature | -20°C to 15°C | -20°C to 15°C |
Product | 8,8-Dimethyl derivatives | 8,8-Dimethyl derivatives |
Key Feature | Methyl esters and carboxylates | Methyl esters and carboxylates |
The stereochemical outcomes depend on the starting material’s configuration, with trans-dibromides favoring specific product ratios .
Dihalocarbene Insertion Reactions
Dibromocarbene reacts with C-H bonds adjacent to cyclopropane rings in bicyclic systems, showing stereoselectivity influenced by steric and electronic factors:
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Regioselectivity :
Substrate | Product Ratio (endo:exo) | Key Observation |
---|---|---|
1-Methylbicyclo[4.1.0]heptane | 4:1 | Endo product dominates |
7,7-Dimethylbicyclo[4.1.0]heptane | ~1:1 | Steric hindrance reduces endo bias |
Elimination Reactions
Base-induced elimination of bromine atoms leads to alkene formation:
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Mechanism : Dehydrohalogenation under basic conditions removes HBr, forming bicyclic alkenes.
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Conditions : Typically performed with strong bases (e.g., NaOH, KOtBu) in polar aprotic solvents.
Reactivity Trends
Scientific Research Applications
Chemistry: 8,8-Dibromo-1-methylbicyclo[5.1.0]octane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its potential as a lead compound for drug development.
Medicine: While not widely used in medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 8,8-Dibromo-1-methylbicyclo[5.1.0]octane depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating substitution and elimination reactions. In biological systems, the compound may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
- 8,8-Dichloro-1-methylbicyclo[5.1.0]octane
- 8,8-Difluoro-1-methylbicyclo[5.1.0]octane
- 8,8-Diiodo-1-methylbicyclo[5.1.0]octane
Comparison: 8,8-Dibromo-1-methylbicyclo[5.1.0]octane is unique due to the presence of bromine atoms, which are larger and more polarizable than chlorine, fluorine, or iodine atoms. This results in different reactivity and physical properties. For example, bromine-containing compounds often have higher boiling points and different solubility profiles compared to their chlorine or fluorine analogs. The bromine atoms also influence the compound’s reactivity in substitution and elimination reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
51146-08-8 |
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Molecular Formula |
C9H14Br2 |
Molecular Weight |
282.02 g/mol |
IUPAC Name |
8,8-dibromo-1-methylbicyclo[5.1.0]octane |
InChI |
InChI=1S/C9H14Br2/c1-8-6-4-2-3-5-7(8)9(8,10)11/h7H,2-6H2,1H3 |
InChI Key |
VMZJJSJYYZSTHA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCCC1C2(Br)Br |
Origin of Product |
United States |
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